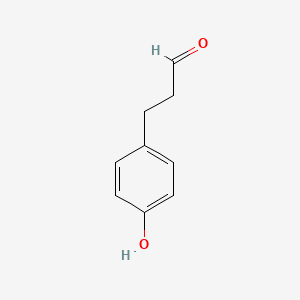4-Hydroxydihydrocinnamaldehyde is a member of phenols.
3-(4-Hydroxyphenyl)propanal
CAS No.: 20238-83-9
Cat. No.: VC1848833
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20238-83-9 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)propanal |
| Standard InChI | InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 |
| Standard InChI Key | REEQXZCFSBLNDH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC=O)O |
| Canonical SMILES | C1=CC(=CC=C1CCC=O)O |
Introduction
3-(4-Hydroxyphenyl)propanal, also known as hydrocinnamaldehyde, p-hydroxy- or 4-hydroxydihydrocinnamaldehyde, is a naturally occurring organic compound found in various plants, such as Smallanthus fruticosus (yerba mate) and Taxus baccata (yew). This compound has a molecular formula of C9H10O2 and a molecular weight of approximately 150.17 g/mol . It features a propanal group attached to a phenyl ring with a hydroxyl group at the para position.
Synthesis and Extraction
3-(4-Hydroxyphenyl)propanal can be synthesized through methods such as catalytic hydrogenation, which is commonly used in industrial settings to ensure high yield and purity under controlled conditions. Extraction from plants typically involves solvent extraction followed by purification techniques like chromatography.
Potential Biological Activities
-
Anti-inflammatory and Antioxidant Properties: Studies suggest that 3-(4-Hydroxyphenyl)propanal may exhibit anti-inflammatory and antioxidant properties, although further research is needed to fully understand its therapeutic effects.
-
Interaction with Biological Molecules: It interacts with aldehyde dehydrogenase, influencing metabolic pathways and potentially modulating enzyme activity through the formation of Schiff bases with proteins.
Applications
-
Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
-
Pharmacological and Toxicological Implications: Its interactions with proteins may have implications in pharmacology and toxicology.
Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Hydroxybenzaldehyde | Lacks the propanal chain | Simple aromatic aldehyde |
| 4-Hydroxycinnamaldehyde | Contains a double bond in the propanal chain | More reactive due to conjugation |
| 3-(4-Hydroxyphenyl)propanol | Reduced form of 3-(4-Hydroxyphenyl)propanal | Hydroxyl group replaces the aldehyde group |
Safety and Hazards
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume